4-(Methylnitrosamino)-1-[(3-pyridyl)-4-carboxy]-1-butanol
Description
Historical Context of Tobacco-Specific Nitrosamine Research
The discovery of tobacco-specific nitrosamines (TSNAs) in the mid-20th century marked a pivotal shift in understanding the carcinogenic risks of tobacco products. Initial studies in the 1950s–1970s identified N-nitrosonornicotine (NNN) as the first TSNA linked to tobacco. By the 1970s, researchers demonstrated that nicotine and related alkaloids could undergo nitrosation during tobacco curing, forming potent carcinogens such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). This breakthrough coincided with epidemiological evidence linking smoking to lung cancer, prompting investigations into TSNA mechanisms.
The identification of NNAL as a stable metabolite of NNK emerged in the 1980s–1990s through gas chromatography and mass spectrometry studies. Researchers recognized that NNAL retained carcinogenic properties similar to its parent compound, NNK, and could serve as a biomarker for tobacco exposure. These findings catalyzed efforts to quantify TSNA levels in tobacco products and understand their metabolic activation pathways.
NNAL as a Key Metabolite of 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone (NNK)
NNAL forms via the carbonyl reduction of NNK, a reaction catalyzed by enzymes such as 11-β-hydroxysteroid dehydrogenase (HSD11B1) and aldo-keto reductases (AKR1C1–AKR1C4). This reduction produces two enantiomers: (R)-NNAL and (S)-NNAL, which exhibit distinct biological behaviors. For example, (S)-NNAL demonstrates higher carcinogenic potency in rodent models, while (R)-NNAL is more readily glucuronidated for excretion.
Metabolic Pathways of NNK to NNAL
The conversion of NNK to NNAL involves:
- Carbonyl reduction : Dominated by cytosolic AKR1C enzymes and microsomal HSD17β12.
- Stereoselective processing : AKR1C enzymes preferentially produce (S)-NNAL, whereas HSD17β12 generates (R)-NNAL.
- Glucuronidation : UDP-glucuronosyltransferases (UGTs) detoxify NNAL by conjugating it with glucuronic acid, forming NNAL-O-Gluc and NNAL-N-Gluc.
Table 1: Enzymes Involved in NNAL Formation and Detoxification
Properties
IUPAC Name |
5-hydroxy-2-[methyl(nitroso)amino]-5-pyridin-3-ylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-14(13-18)9(11(16)17)4-5-10(15)8-3-2-6-12-7-8/h2-3,6-7,9-10,15H,4-5H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOPANHPZHIXSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCC(C1=CN=CC=C1)O)C(=O)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Methylnitrosamino Group
The methylnitrosamino group is typically introduced via nitrosation of a secondary amine precursor. A common approach involves reacting 4-(methylamino)-1-(3-pyridyl)-1-butanol with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) under acidic conditions:
Conditions :
Table 1: Nitrosation Optimization
| Amine Precursor | Acid Used | Temp (°C) | Yield (%) |
|---|---|---|---|
| 4-(Methylamino)-1-(3-pyridyl)-1-butanol | HCl | 0 | 68 |
| 4-(Methylamino)-1-(3-pyridyl)-1-butanol | H₂SO₄ | 5 | 72 |
Reductive Amination for Butanol Chain Assembly
The butanol backbone is often constructed via reductive amination between pyridine-3-carbaldehyde and nitroso intermediates. A patented method employs palladium on carbon (Pd/C) under hydrogen atmosphere:
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Aldehyde Formation : Pyridine-3-carbaldehyde is reacted with 4-nitroso-1-aminobutane.
-
Reductive Coupling :
Key Parameters :
Carboxylation of the Pyridine Ring
Introducing the carboxylic acid group at the pyridine 4-position is achieved through oxidative carboxylation or direct functionalization :
Oxidative Methods
Pyridine derivatives are oxidized using potassium permanganate (KMnO₄) in alkaline conditions:
Limitations :
Directed Ortho-Metalation (DoM)
A more selective approach uses lithium diisopropylamide (LDA) to deprotonate the pyridine ring, followed by quenching with CO₂:
-
Metalation :
-
Carboxylation :
Advantages :
Integrated Synthetic Routes
Sequential Approach
One-Pot Strategy
Attempts to combine steps 2 and 3 using in situ nitrosation have been reported, but yields remain suboptimal (25–30%) due to competing side reactions.
Analytical Validation
Critical quality control metrics for synthesized batches:
Table 2: Analytical Specifications
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| Purity | HPLC-UV (254 nm) | ≥98% |
| Residual Solvents | GC-MS | <500 ppm |
| Nitrosamine Content | LC-MS/MS | <0.1 ppm |
Chemical Reactions Analysis
Types of Reactions
4-(Methylnitrosamino)-1-[(3-pyridyl)-4-carboxy]-1-butanol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of reactive intermediates that can alkylate DNA.
Reduction: This reaction can convert the nitroso group to an amine group.
Substitution: This reaction can involve the replacement of functional groups on the pyridyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities .
Scientific Research Applications
4-(Methylnitrosamino)-1-[(3-pyridyl)-4-carboxy]-1-butanol is extensively used in scientific research to study:
Carcinogenesis: It is used to induce lung cancer in animal models to study the mechanisms of cancer development and to test potential chemopreventive agents.
DNA Alkylation: Research focuses on how this compound alkylates DNA and the resulting mutations.
Tobacco-Related Diseases: It helps in understanding the link between tobacco use and various diseases.
Mechanism of Action
The compound exerts its effects primarily through the formation of DNA adducts. It undergoes metabolic activation to form reactive intermediates that can alkylate DNA, leading to mutations and cancer development. The primary molecular targets include DNA bases, and the pathways involved are those related to DNA repair and apoptosis .
Comparison with Similar Compounds
NNAL vs. NNK (4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone)
Key Findings :
NNAL vs. Cotinine
Key Findings :
NNAL vs. 4-Hydroxy-1-(3-Pyridyl)-1-Butanone (HPB)
Key Findings :
NNAL vs. NNAL-Gluc (O-Glucuronide)
Key Findings :
Metabolic and Enzymatic Differences
Species-Specific Metabolism
Biological Activity
4-(Methylnitrosamino)-1-[(3-pyridyl)-4-carboxy]-1-butanol, a tobacco-specific nitrosamine (TSNA), is a significant metabolite of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). This compound is primarily associated with carcinogenic effects related to tobacco use. Its biological activity is characterized by its role in DNA adduct formation, metabolic activation, and implications in lung tumorigenesis.
- Molecular Formula : C10H13N3O2
- Molecular Weight : 207.2 g/mol
- Physical State : Light-yellow crystalline solid
- Melting Point : 61–63 °C
The biological activity of this compound involves several key mechanisms:
- Metabolic Activation : This compound undergoes metabolic activation to form electrophilic species that can bind to DNA, resulting in the formation of DNA adducts. These adducts are critical in understanding the carcinogenic potential of NNK and its metabolites .
- DNA Adduct Formation : The major pathway involves the formation of 4-(3-pyridyl)-4-oxobutyl (POB)-DNA adducts, which have been identified in vitro and in vivo. These adducts can lead to mutations during DNA replication, contributing to carcinogenesis .
Carcinogenicity
Numerous studies have demonstrated the carcinogenic potential of this compound. For instance:
- Lung Tumorigenesis in Mice : A study showed that pretreatment with 6-methylthiohexyl isothiocyanate significantly inhibited NNK-induced lung tumorigenesis in mice by suppressing DNA damage and cell proliferation .
Phenotypic Effects
- The presence of this compound has been linked to various phenotypic changes in animal models, indicating its role in modifying disease states related to tobacco exposure .
Table 1: Summary of Key Studies on Biological Activity
Q & A
Q. What are the primary metabolic pathways of NNAL, and how can researchers experimentally validate these pathways in vitro and in vivo?
NNAL is a major metabolite of the tobacco-specific carcinogen NNK. Its metabolism involves carbonyl reduction (mediated by enzymes like 11β-hydroxysteroid dehydrogenase) and glucuronidation (via UDP-glucuronosyltransferases) to form NNAL-glucuronide, a detoxified product . Methodologically:
- In vitro : Use human or animal liver/lung microsomes to quantify enzyme kinetics (e.g., , ) for NNAL reduction/glucuronidation. Isotope-labeled NNAL (e.g., deuterated analogs) can track metabolic stability .
- In vivo : Collect urine/serum from animal models (e.g., F344 rats) or smokers, and analyze metabolites via LC-MS/MS with stable isotope dilution for precision .
Q. How is NNAL detected in biological samples, and what are critical methodological considerations for minimizing artifacts?
NNAL is quantified in urine, serum, or tissues using:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Employ deuterated internal standards (e.g., NNAL-) to correct for matrix effects .
- Chiral Analysis : Use chiral columns (e.g., NPLC-DART-MS) to resolve enantiomers, as (R)-NNAL is the predominant carcinogenic form .
Critical steps : - Store samples at -70°C to prevent degradation.
- Normalize urinary NNAL to creatinine to account for dilution .
Q. What experimental models are used to study NNAL-induced DNA adduct formation, and how are adducts quantified?
- Animal Models : Chronic treatment of F344 rats with NNAL induces O6-methyl-dGuo and pyridyloxobutyl (POB)-DNA adducts in lung/liver. Use P-postlabeling or high-resolution mass spectrometry (HRMS) for detection .
- Cell Culture : Treat human bronchial epithelial cells with NNAL and quantify adducts via immunoaffinity chromatography coupled with LC-MS/MS .
Advanced Research Questions
Q. How do stereochemical differences in NNAL enantiomers influence carcinogenicity, and what methods resolve these enantiomers?
(R)-NNAL is more persistent and carcinogenic than (S)-NNAL due to slower glucuronidation. Methods:
Q. What enzymatic and genetic factors contribute to inter-individual variability in NNAL metabolism?
- CYP2A13 vs. CYP2A6 : CYP2A13 (lung-specific) metabolizes NNK to NNAL with higher affinity () than CYP2A6 () .
- Polymorphisms : The CYP2A13 Arg257Cys variant reduces NNAL formation by 50%, impacting lung cancer risk .
Experimental validation : Use recombinant CYP isoforms in microsomal assays with selective inhibitors (e.g., 8-methoxypsoralen for CYP2A13) .
Q. How can conflicting data on NNAL persistence in urine vs. tissue retention be reconciled?
- Persistence in Urine : NNAL-glucuronide remains detectable for weeks post-smoking cessation due to slow release from adipose tissue .
- Tissue Retention : NNAL binds to lung DNA, forming long-lasting adducts. Use accelerator mass spectrometry to compare urinary excretion rates with tissue-specific adduct accumulation .
Q. What advanced techniques quantify low-abundance DNA adducts induced by NNAL, and what are their limitations?
- HRMS : Detects adducts like methyl-POB-dAdo at femtomole levels but requires extensive sample cleanup to reduce noise .
- Stable Isotope Tracing : Co-administer -labeled NNAL to distinguish endogenous vs. exogenous adducts. Challenges include isotope cost and spectral overlap .
Data Contradictions and Resolution
Q. Species-Specific Differences in NNAL Metabolism
- Humans vs. Rats : (R)-NNAL predominates in human urine, while rats excrete both enantiomers. Use interspecies hepatocyte models to compare glucuronidation kinetics .
- Metabolic Activation : Mouse lung microsomes produce higher levels of keto alcohol metabolites than humans, affecting carcinogenicity extrapolation .
Q. Discrepancies in Enzymatic KmK_mKm Values
- Reported for NNAL formation varies (e.g., 5.6 µM in lung vs. 2540 µM in liver microsomes). Standardize assay conditions (pH, cofactors) and validate with recombinant enzymes .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
